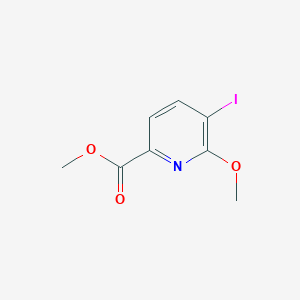
Methyl 5-iodo-6-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodo-6-methoxypicolinate is an organic compound with the molecular formula C8H8INO3 It is a derivative of picolinic acid, featuring an iodine atom at the 5-position and a methoxy group at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-6-methoxypicolinate typically involves the iodination of a methoxypicolinate precursor. One common method includes the reaction of 6-methoxypicolinic acid with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetic acid. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-iodo-6-methoxypicolinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-substituted-6-methoxypicolinates.
Oxidation: Formation of 5-iodo-6-methoxypicolinic acid.
Reduction: Formation of 5-iodo-6-methoxypicolinyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-6-methoxypicolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-iodo-6-methoxypicolinate largely depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological effects .
Comparación Con Compuestos Similares
Methyl 6-iodo-5-methoxypicolinate: Similar structure but with different positions of iodine and methoxy groups.
Methyl 5-bromo-6-methoxypicolinate: Bromine instead of iodine at the 5-position.
Methyl 5-iodo-6-hydroxypicolinate: Hydroxy group instead of methoxy at the 6-position.
Uniqueness: Methyl 5-iodo-6-methoxypicolinate is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and biological activity compared to its analogs. The presence of iodine, a heavy halogen, can enhance its electron density and reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H8INO3 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
methyl 5-iodo-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 |
Clave InChI |
HQAGYKVFIHXZIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11837937.png)
![4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]-](/img/structure/B11837953.png)
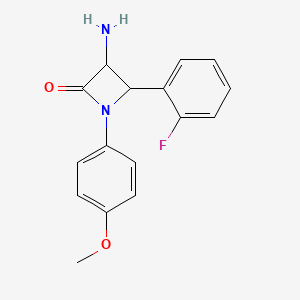
![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)
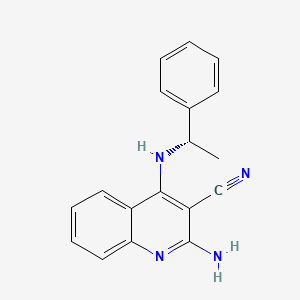
![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)
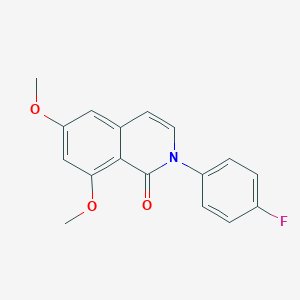

![(S)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11838012.png)
![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)

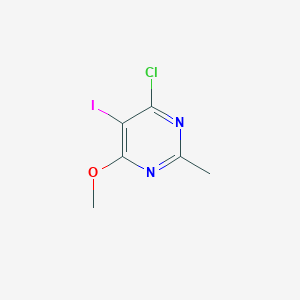
![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)
![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
